4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. This compound features a unique structure with a butan-2-yl group, a fluorophenyl group, and an amine group attached to the pyrido[3,2-d]pyrimidine core. The presence of the fluorine atom in the phenyl ring often imparts significant biological activity and stability to the compound.
Preparation Methods
The synthesis of 4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the butan-2-yl group and the 2-fluorophenyl group through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It may be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
4-[(Butan-2-yl)oxy]-6-phenylpyrido[3,2-d]pyrimidin-2-amine: This compound lacks the fluorine atom in the phenyl ring, which may result in different biological activities and stability.
4-[(Butan-2-yl)oxy]-6-(2-chlorophenyl)pyrido[3,2-d]pyrimidin-2-amine: The presence of a chlorine atom instead of fluorine can lead to variations in the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
897362-38-8 |
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Molecular Formula |
C17H17FN4O |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
4-butan-2-yloxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN4O/c1-3-10(2)23-16-15-14(21-17(19)22-16)9-8-13(20-15)11-6-4-5-7-12(11)18/h4-10H,3H2,1-2H3,(H2,19,21,22) |
InChI Key |
AZXXEZLVVIXGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N |
Origin of Product |
United States |
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